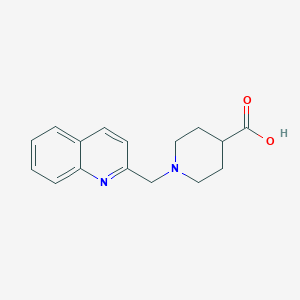

1-(quinolin-2-ylmethyl)piperidine-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Quinolin-2-ylmethyl)piperidine-4-carboxylic acid is a versatile chemical compound with the molecular formula C16H18N2O2. It is known for its unique structure, which combines a quinoline moiety with a piperidine ring.

Méthodes De Préparation

The synthesis of 1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid involves several steps, typically starting with the preparation of the quinoline moiety. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring . The piperidine ring is then introduced through a series of reactions, often involving palladium-catalyzed coupling reactions . Industrial production methods may utilize more efficient and scalable processes, such as microwave-assisted synthesis or solvent-free conditions, to enhance yield and reduce environmental impact .

Analyse Des Réactions Chimiques

1-(Quinolin-2-ylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline or piperidine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(Quinolin-2-ylmethyl)piperidine-4-carboxylic acid and its derivatives have shown promise in several therapeutic areas:

1. Antiviral Activity

Research has demonstrated that compounds containing piperidine and quinoline moieties exhibit significant antiviral properties. For instance, a series of piperidine-containing compounds have been identified as potent inhibitors of the papain-like protease (PLpro) from the SARS coronavirus, with some analogues showing low micromolar activity against SARS-CoV . The structural modifications of these compounds, including the incorporation of quinoline derivatives, enhance their binding affinity and selectivity towards viral targets.

2. Antibacterial Properties

Quinolone derivatives are known for their antibacterial activity, particularly against DNA gyrase, an essential enzyme for bacterial DNA replication. While this compound itself may not be directly studied for this activity, its structural relatives have been shown to possess broad-spectrum antibacterial effects . This suggests potential applications in treating bacterial infections.

3. Alzheimer’s Disease Treatment

Piperidine derivatives have been explored for their role in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that incorporate piperidine structures have demonstrated the ability to inhibit key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase and butyrylcholinesterase . The introduction of quinoline moieties may further enhance the pharmacokinetic properties and brain penetration of these compounds.

Structure-Activity Relationship (SAR) Studies

The effectiveness of this compound is often evaluated through SAR studies. These studies help identify the relationship between the chemical structure of a compound and its biological activity. For instance, modifications to the substituents on the piperidine ring or the quinoline moiety can lead to significant changes in potency and selectivity against specific biological targets .

Case Studies and Research Findings

A selection of case studies highlights the applications and effectiveness of related compounds:

Mécanisme D'action

The mechanism of action of 1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on its structure and the receptor involved .

Comparaison Avec Des Composés Similaires

1-(Quinolin-2-ylmethyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Quinoline Derivatives: These compounds share the quinoline moiety and exhibit similar biological activities, but differ in their additional functional groups and overall structure.

Piperidine Derivatives: Compounds containing the piperidine ring also show similar chemical reactivity and applications, but their biological activities may vary depending on the substituents attached to the ring.

Indole Derivatives: Indole compounds, which contain a benzopyrrole structure, have diverse biological activities and are used in various therapeutic applications.

Activité Biologique

1-(Quinolin-2-ylmethyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a quinoline moiety and a carboxylic acid group. This structural arrangement is crucial for its biological activity, enabling interactions with various molecular targets.

Structural Formula

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of quinoline compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that modifications to the quinoline structure could enhance antiproliferative activity, particularly against colorectal and lung cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical) | 5.6 |

| CaCo-2 (colon) | 3.2 | |

| A549 (lung) | 4.8 |

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties, particularly in the context of Alzheimer's disease. It has shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegeneration . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating infections caused by resistant bacterial strains .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes. Its mechanism may involve:

- Enzyme Inhibition : By binding to active sites on enzymes such as AChE and BuChE, it prevents substrate access, thus inhibiting their activity.

- Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.

- Antibacterial Action : It may interfere with bacterial cell wall synthesis or function.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of various derivatives of this compound against a panel of cancer cell lines. The results indicated that certain modifications led to enhanced potency, particularly in colorectal cancer models, where IC50 values were significantly lower than those of standard chemotherapeutics .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The study found that administration improved memory retention and reduced amyloid plaque formation, suggesting a dual action of cholinesterase inhibition and antioxidant properties .

Propriétés

IUPAC Name |

1-(quinolin-2-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(20)13-7-9-18(10-8-13)11-14-6-5-12-3-1-2-4-15(12)17-14/h1-6,13H,7-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKNLTGMLNVGPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.